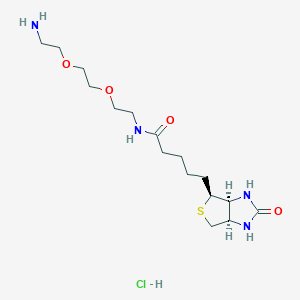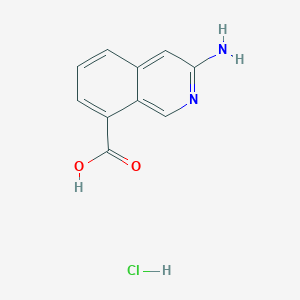![molecular formula C12H13BrN4S B6356014 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858251-63-4](/img/structure/B6356014.png)
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine
Vue d'ensemble
Description
“1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound that contains a piperazine ring, a thiadiazole ring, and a bromophenyl group . It is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . The 1,3,4-thiadiazole moiety in the compound is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring, a thiadiazole ring, and a bromophenyl group . The InChI code for the compound is 1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.59 and a density of 1.386±0.06 g/cm3 . The compound is a powder at room temperature .Applications De Recherche Scientifique
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine has been studied extensively for its potential use in medical treatments and drug development. It has been shown to have a variety of pharmacological and biochemical effects, and is currently being investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, this compound has been studied for its potential use as an anticonvulsant, an anti-inflammatory agent, and an analgesic.
Mécanisme D'action
The mechanism of action of 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is still not fully understood. However, it is believed that this compound may act as an agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes, including mood regulation, appetite control, and sleep. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, and is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease. Additionally, this compound has been shown to have anti-cancer effects, and has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable in a variety of solvents. Additionally, this compound has a wide range of potential applications, making it a versatile compound for use in a variety of experiments. However, this compound also has some limitations. It is not water-soluble, and is not suitable for use in experiments involving aqueous solutions. Additionally, this compound is not approved for use in humans, and there is still a lack of safety data for its use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine. One potential direction is to further investigate its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, further research could be conducted on its potential use as an anticonvulsant, an anti-inflammatory agent, and an analgesic. Additionally, further research could be conducted on its mechanism of action, as well as its potential toxicity and side effects. Finally, further research could be conducted on its potential use in other laboratory experiments, such as those involving aqueous solutions.
Méthodes De Synthèse
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be synthesized in a two-step process. The first step involves the reaction of 4-bromophenylacetylene with 1,2,4-thiadiazole-5-sulfonyl chloride in dimethylsulfoxide (DMSO) to form the intermediate 1-(3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl)acetylene. The second step then involves the reaction of the intermediate with piperazine in the presence of a base, such as triethylamine, to form this compound.
Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
3-(3-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJDOERUZGUKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200690 | |
| Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858251-63-4 | |
| Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)




![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)

![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)
![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)
![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356019.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)
![1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356028.png)